

Comprehensive Analytical Characterization of 3- iodo-1H-indazol-4-amine

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Compound of Interest

Compound Name: **3-iodo-1H-indazol-4-amine**

Cat. No.: **B1604128**

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Abstract

3-iodo-1H-indazol-4-amine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.^[1] The indazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.^[2] Rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This application note provides a suite of detailed analytical protocols for the comprehensive characterization of **3-iodo-1H-indazol-4-amine** using orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction and Physicochemical Profile

The precise molecular structure and purity of starting materials and intermediates like **3-iodo-1H-indazol-4-amine** directly impact the efficacy and safety of the final drug product. The presence of impurities, such as regioisomers or residual solvents, can lead to undesired side reactions or the formation of toxic byproducts. Therefore, a multi-faceted analytical approach is essential for quality assurance and regulatory compliance in drug development.^{[3][4]}

The fundamental physicochemical properties of **3-iodo-1H-indazol-4-amine** are summarized below. These parameters are crucial for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

Table 1: Physicochemical Properties of **3-iodo-1H-indazol-4-amine**

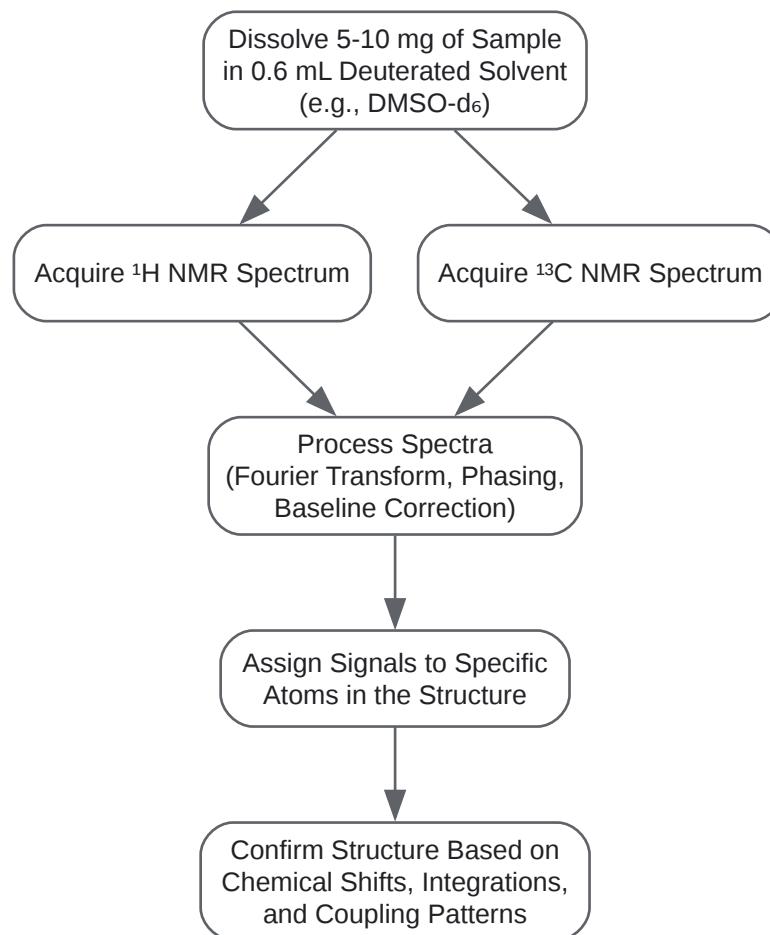
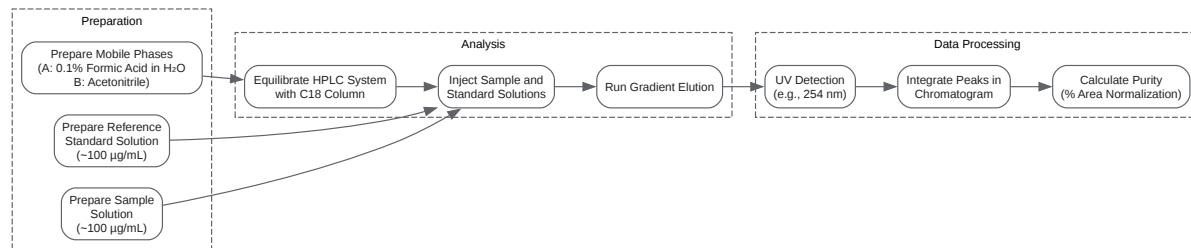
Property	Value	Source(s)
CAS Number	885521-28-8	[5][6]
Molecular Formula	C ₇ H ₆ IN ₃	[7][8]
Molecular Weight	259.05 g/mol	[8][9]
Appearance	White to pale yellow solid	[10]
Melting Point	154-155 °C	[9]
Boiling Point	452.2±25.0 °C (Predicted)	[9]
Topological Polar Surface Area (TPSA)	54.7 Å ²	[8]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its impurities.[11] HPLC is the preferred method for purity assessment of non-volatile compounds, while GC-MS is invaluable for identifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard for analyzing moderately polar pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility.[12] This method effectively separates **3-iodo-1H-indazol-4-amine** from potential process-related impurities and degradation products.



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